An In-depth Technical Guide to 1-Piperidinepentanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Piperidinepentanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1-Piperidinepentanol (CAS No: 2937-83-9), a versatile N-alkylated piperidine derivative. The document delves into its physicochemical characteristics, synthesis methodologies, and its emerging significance as a structural motif in medicinal chemistry and drug development, particularly for agents targeting the central nervous system. This guide is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical development, offering insights into the causality behind experimental choices and providing a framework for its potential applications.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs and bioactive natural products.[1][2] Its prevalence stems from a combination of desirable physicochemical properties, including its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and adopt specific three-dimensional conformations that are crucial for molecular recognition at biological targets.[3] The metabolic stability of the piperidine ring further enhances its "drug-like" characteristics.[3]
1-Piperidinepentanol, featuring a five-carbon alcohol side chain attached to the piperidine nitrogen, represents a key building block for the synthesis of more complex molecules. The presence of both a basic nitrogen atom and a terminal hydroxyl group offers two distinct points for chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug screening. Notably, the structural characteristics of 1-Piperidinepentanol suggest its potential to cross the blood-brain barrier, a critical attribute for the development of therapeutics targeting the central nervous system (CNS).[4][5]
This guide will provide a detailed exploration of the fundamental properties of 1-Piperidinepentanol, offering a solid foundation for its application in research and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section outlines the key physical and chemical characteristics of 1-Piperidinepentanol.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | 1-Piperidinepentanol | [6] |
| Synonyms | 1-(5-Hydroxypentyl)piperidine, 5-(Piperidin-1-yl)pentan-1-ol | [7] |
| CAS Number | 2937-83-9 | [7] |
| Molecular Formula | C₁₀H₂₁NO | [6] |
| Molecular Weight | 171.28 g/mol | [6] |
| Appearance | Colorless to reddish-green clear liquid | [7] |
Basicity and Solubility
The solubility of 1-Piperidinepentanol is a key consideration for its handling and application. It is known to be soluble in organic solvents.[7] While quantitative data on its aqueous solubility is not extensively documented, the presence of the polar hydroxyl group and the basic nitrogen suggests some degree of water solubility. However, the ten-carbon backbone imparts significant lipophilicity. As a general trend for long-chain alcohols, water solubility decreases as the carbon chain length increases due to the growing dominance of the hydrophobic hydrocarbon portion over the hydrophilic hydroxyl group.[8]
Synthesis and Reactivity: Constructing the Molecule
The synthesis of 1-Piperidinepentanol is typically achieved through the N-alkylation of piperidine, a robust and well-established reaction in organic chemistry. This section provides a detailed protocol for its synthesis and discusses its key reactivity.
Experimental Protocol: N-Alkylation of Piperidine
This protocol describes the synthesis of 1-Piperidinepentanol via the reaction of piperidine with a 5-halopentanol, such as 5-chloropentan-1-ol.
Materials:
-
Piperidine
-
5-Chloropentan-1-ol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a magnetically stirred solution of piperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add 5-chloropentan-1-ol (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-Piperidinepentanol.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is used as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent (Acetonitrile): Anhydrous acetonitrile is a suitable polar aprotic solvent that facilitates the nucleophilic substitution reaction.[9]
-
Excess Reagent: A slight excess of the alkylating agent (5-chloropentan-1-ol) can be used to ensure complete consumption of the piperidine.[10]
Diagram of Synthetic Pathway:
Caption: Synthesis of 1-Piperidinepentanol via N-alkylation.
Key Reactivity
The chemical reactivity of 1-Piperidinepentanol is characterized by the functional groups present: the tertiary amine and the primary alcohol.
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with acids to form ammonium salts and with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
-
Primary Alcohol: The hydroxyl group can undergo a variety of reactions typical of primary alcohols, including oxidation to an aldehyde or a carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to an alkyl halide.
Pharmacological Considerations and Drug Development Applications
The piperidine scaffold is a cornerstone in the design of CNS-active drugs due to its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[4][5] 1-Piperidinepentanol, as a functionalized piperidine derivative, holds significant promise as a building block in the development of novel therapeutics.
Potential as a CNS-Active Scaffold
The incorporation of the piperidine moiety is a common strategy to enhance the CNS penetration of drug candidates.[4] The basic nitrogen of the piperidine ring can exist in both its free base and protonated forms at physiological pH, a balance that is crucial for membrane permeability and interaction with biological targets. The lipophilic character of the pentyl chain in 1-Piperidinepentanol further contributes to its potential for CNS activity.
Role in Medicinal Chemistry
1-Piperidinepentanol serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The terminal hydroxyl group can be functionalized to introduce various pharmacophores, while the piperidine nitrogen can be further modified. This dual functionality allows for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
Diagram of Drug Development Workflow:
Caption: Workflow for utilizing 1-Piperidinepentanol in drug discovery.
Metabolism of Piperidine-Containing Drugs
The metabolic fate of piperidine-containing drugs is an important consideration in drug design. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring. The pentanol side chain of 1-Piperidinepentanol is also susceptible to metabolism, likely through oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic profile and minimizing potential toxicity of drug candidates derived from this scaffold.[11]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-Piperidinepentanol.
Hazard Identification
1-Piperidinepentanol is classified as a skin and eye irritant.[12] Direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
GHS Hazard Statements:
Toxicological Data
Handling and Storage
1-Piperidinepentanol should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15] It is recommended to handle this compound in a chemical fume hood to avoid inhalation of vapors.
Conclusion
1-Piperidinepentanol is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its straightforward synthesis, make it an attractive starting material for the creation of diverse molecular libraries. The presence of the piperidine scaffold suggests a predisposition for CNS activity, opening avenues for the development of novel therapeutics for neurological disorders. This technical guide has provided a comprehensive overview of the core basic properties of 1-Piperidinepentanol, intended to empower researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into its specific pharmacological profile and in vivo behavior will undoubtedly unlock its full potential in the advancement of pharmaceutical science.
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